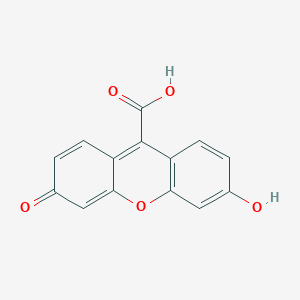

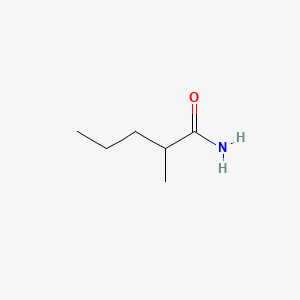

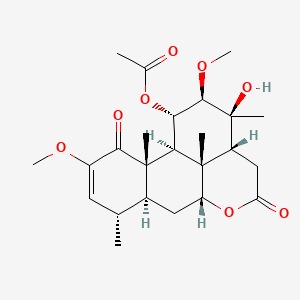

![molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol CAS No. 350680-06-7](/img/structure/B1217390.png)

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol

Übersicht

Beschreibung

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MTHP) is a novel indole-based molecule that has recently been gaining attention due to its potential therapeutic applications. MTHP is a small, lipophilic molecule that is easily absorbed into the bloodstream, making it an attractive option for drug delivery. MTHP has been shown to possess a variety of biological activities, including anti-inflammation and anti-cancer effects, making it a promising candidate for therapeutic use.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger Antikrebsmittel eingesetzt . Eine Reihe von 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Derivaten wurde durch Einführung einer Alkyl- oder Aralkyl- und einer Sulfonylgruppe entwickelt, die als Pharmakophore einiger Antitumormittel angesehen werden . Diese Verbindungen zeigten eine moderate bis ausgezeichnete antiproliferative Aktivität gegen Krebszellen .

Biologische Aktivität

Indolderivate, einschließlich 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol, wurden auf ihre biologische Aktivität untersucht . Sie haben sich als verschiedene biologisch wichtige Eigenschaften erwiesen, was sie zur Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper nützlich macht .

Molekular Docking

Die Verbindung wurde in Molekül-Docking-Studien eingesetzt . Diese Studien zeigten die Bindungsorientierungen aller synthetisierten Verbindungen im aktiven Zentrum von c-Met .

Molekulardynamiksimulationen

Molekulardynamiksimulationen wurden durchgeführt, um die Bindungsstabilitäten zwischen den synthetisierten Verbindungen und ihren Rezeptoren zu bewerten . Dies hilft beim Verständnis der Interaktionen auf molekularer Ebene.

Quantitative Struktur-Aktivitäts-Beziehung (QSAR)-Modell

Die Verbindung wurde bei der Entwicklung eines QSAR-Modells eingesetzt . Ziel dieser Forschung war es, den EC50-Wert des 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-Kerns als neuen Chemotyp von Potenziatoren vorherzusagen .

Behandlung von Mukoviszidose

Die Verbindung wurde auf ihr Potenzial zur Behandlung von Mukoviszidose untersucht . Ziel der Forschung war es, ein hochvorhersagendes quantitatives Struktur-Aktivitäts-Beziehungsmodell zu erstellen .

Zukünftige Richtungen

The future directions for the study of “6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promising anti-tumor activity, suggesting potential applications in cancer treatment .

Wirkmechanismus

Target of Action

The primary target of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met receptor . This receptor is known to play a crucial role in cancer cell survival, proliferation, and migration.

Mode of Action

The compound interacts with the c-Met receptor, as revealed by molecular docking studies

Result of Action

The compound has demonstrated antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner .

Biochemische Analyse

Biochemical Properties

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . The binding of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to c-Met kinase involves hydrophobic interactions within the active site, leading to the inhibition of kinase activity . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, thereby influencing cellular processes.

Cellular Effects

The effects of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole on cells are multifaceted. This compound has demonstrated antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The antiproliferative effects are dose-dependent and are associated with the inhibition of cell proliferation and induction of cytolytic activity . Furthermore, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific biomolecules and subsequent modulation of their activity. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may interact with other proteins and enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound is sustained over time, with significant inhibition of cell proliferation observed in in vitro assays

Dosage Effects in Animal Models

The effects of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole vary with different dosages in animal models. Higher doses of the compound have been associated with increased antiproliferative activity, while lower doses may exhibit reduced efficacy Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity . The specific enzymes and cofactors involved in the metabolism of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, as well as its effects on metabolic flux and metabolite levels, require further elucidation.

Transport and Distribution

The transport and distribution of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGTDMBJJWKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

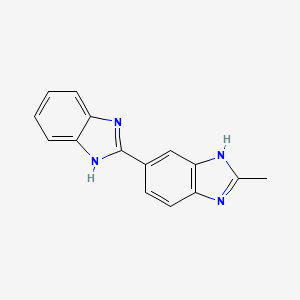

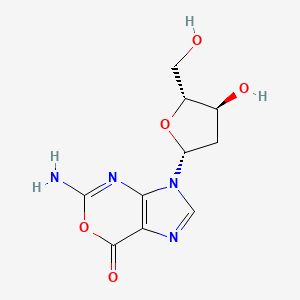

![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)

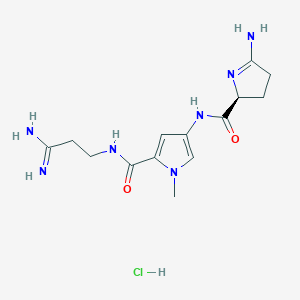

![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)

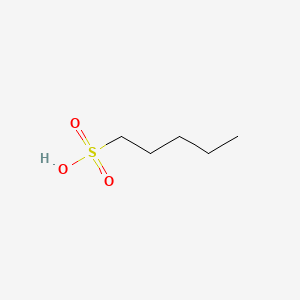

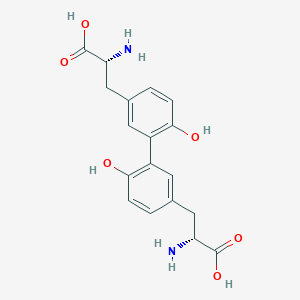

![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)